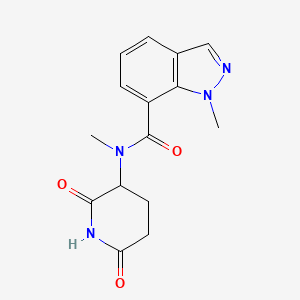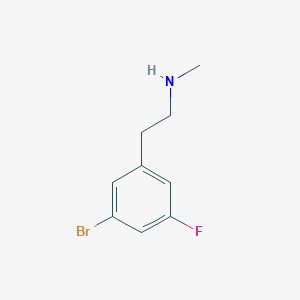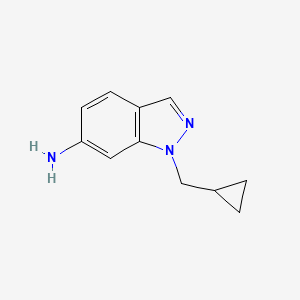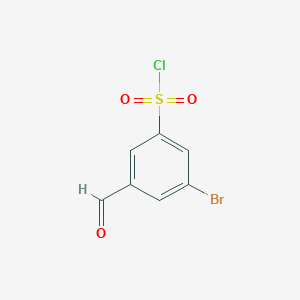
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Formation of N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation or alkylation at the nitrogen or carbon atoms using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or alkylated pyrazoles
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazole
- 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-ol
Uniqueness
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
5-(3-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-7(2)6-10-11(9(5)8(3)4)14-15-12(10)13/h7-9H,6H2,1-5H3,(H3,13,14,15) |
Clé InChI |
SMPNAMMSPXLUTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(NN=C1N)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


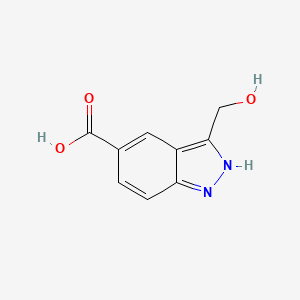

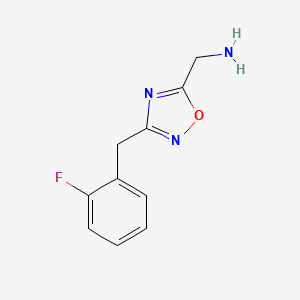
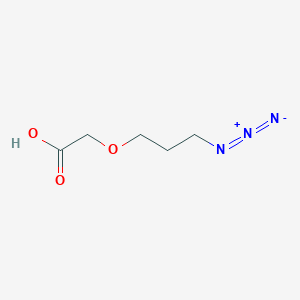
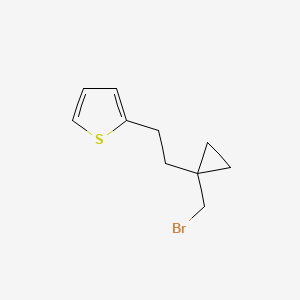
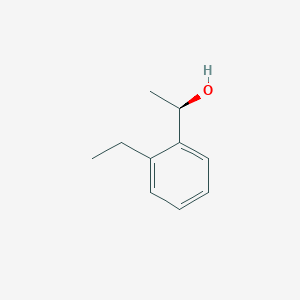

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
